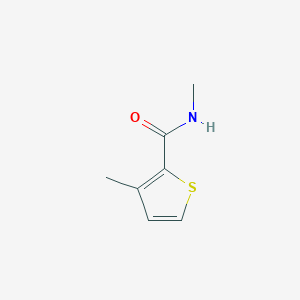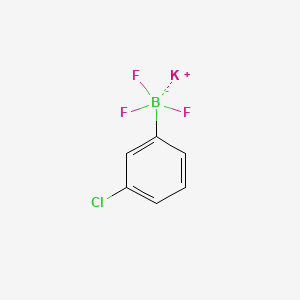
1-(4-Methylbenzyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C11H15N It features a cyclopropane ring attached to a benzyl group substituted with a methyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)cyclopropanamine can be synthesized through a multi-step process involving the following key steps:
Formation of 4-Methylbenzyl Bromide: This can be achieved by brominating 4-methylbenzyl alcohol using hydrobromic acid.
Cyclopropanation: The 4-methylbenzyl bromide is then reacted with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate to form 1-(4-methylbenzyl)cyclopropane.
Amination: Finally, the cyclopropane derivative is subjected to amination using ammonia or an amine source under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Functionalized benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)cyclopropanamine: Similar structure but lacks the benzyl group.
1-Benzylcyclopropanamine: Similar structure but lacks the methyl substitution on the benzyl group.
Cyclopropylamine: Simplest form with only the cyclopropane ring and amine group.
Uniqueness: 1-(4-Methylbenzyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the 4-methylbenzyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLBBEOVYBPBGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














